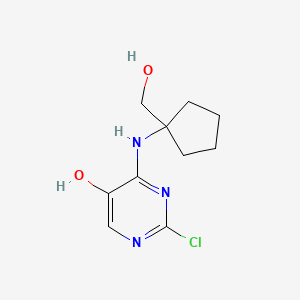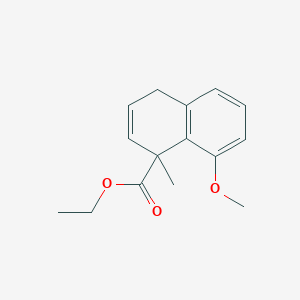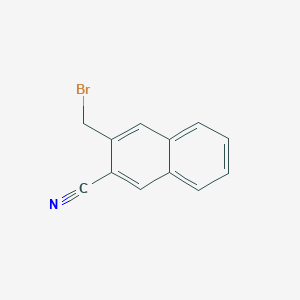
2-(Bromomethyl)-3-cyanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-cyanonaphthalene is an organic compound with the molecular formula C12H8BrN It is a derivative of naphthalene, where a bromomethyl group and a cyano group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-cyanonaphthalene typically involves the bromination of 3-cyanonaphthalene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient mixing techniques to ensure uniform reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-cyanonaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-(Bromomethyl)-3-cyanonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific electronic properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-cyanonaphthalene depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring, which imparts different chemical properties.
Ethyl 2-(bromomethyl)acrylate: Contains an ester group, making it more suitable for polymerization reactions
Uniqueness
2-(Bromomethyl)-3-cyanonaphthalene is unique due to the presence of both a bromomethyl and a cyano group, which allows for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C12H8BrN |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-(bromomethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H8BrN/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6H,7H2 |
InChI Key |
QNXKQWKSHCQKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


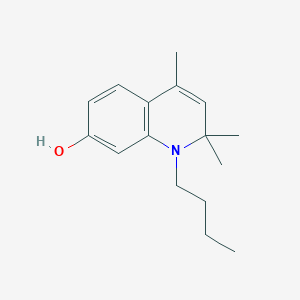

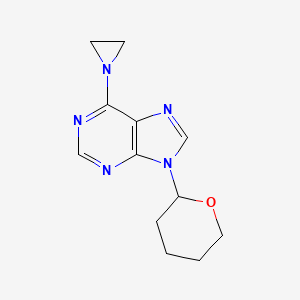
![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)
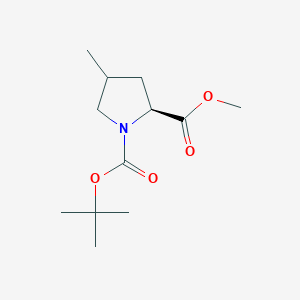



![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)
